molecular formula C13H17BrO3 B13478403 Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B13478403
M. Wt: 301.18 g/mol
InChI Key: JOZWSKABINEQSP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate.

    Reduction: Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanol.

    Substitution: Ethyl 3-(3-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoate.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with the bromine atom in the para position.

    Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate: Oxidized form of the compound.

Uniqueness

Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the specific positioning of the bromine atom and the presence of both hydroxy and ester functional groups

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3

InChI Key

JOZWSKABINEQSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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